molecular formula C8H17Cl2N3O B2425921 1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride CAS No. 2460754-79-2

1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride

Cat. No.: B2425921
CAS No.: 2460754-79-2
M. Wt: 242.14
InChI Key: SMPRSBUMSXETOT-UHFFFAOYSA-N
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Description

1,4,8-Triazaspiro[55]undecan-5-one;dihydrochloride is a chemical compound with the molecular formula C8H15N3O2ClH It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Properties

IUPAC Name

1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-7-8(11-5-4-10-7)2-1-3-9-6-8;;/h9,11H,1-6H2,(H,10,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPRSBUMSXETOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C(=O)NCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride typically involves the following steps:

    Cyclization Reaction: The formation of the spirocyclic structure is achieved through a cyclization reaction. This can be done by reacting a suitable diamine with a carbonyl compound under acidic conditions.

    Hydrochloride Formation: The resulting spirocyclic compound is then treated with hydrochloric acid to form the dihydrochloride salt. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives, which may have different chemical properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered reactivity.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 1,4,8-triazaspiro[5.5]undecan-5-one exhibit significant anti-inflammatory effects. They are reported to regulate chemokine and chemokine receptor interactions, which are crucial in the pathogenesis of various inflammatory diseases such as asthma, atopic dermatitis, and rheumatoid arthritis . The compounds have been shown to inhibit the migration of leukocytes to sites of inflammation, thereby mitigating the inflammatory response.

Cancer Treatment

Recent studies have identified 1,4,8-triazaspiro[5.5]undecan-5-one derivatives as potent inhibitors of the METTL3 enzyme, which plays a critical role in cancer cell proliferation and survival . By selectively inhibiting METTL3, these compounds can potentially disrupt cancer cell growth and induce apoptosis in malignant cells.

Inflammatory Diseases

A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a specific derivative of 1,4,8-triazaspiro[5.5]undecan-5-one in animal models of rheumatoid arthritis. The compound significantly reduced joint swelling and inflammatory markers compared to control groups .

Cancer Research

In a separate investigation focusing on breast cancer cells, researchers found that treatment with 1,4,8-triazaspiro[5.5]undecan-5-one derivatives led to a notable decrease in cell viability and increased apoptosis rates. This suggests that these compounds could serve as a basis for developing new anticancer therapies targeting METTL3 .

Mechanism of Action

The mechanism of action of 1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. The exact mechanism may vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,4,8-Triazaspiro[5.5]undecan-5-one;dihydrochloride can be compared with other spirocyclic compounds, such as:

    1,4,9-Triazaspiro[5.5]undecan-5-one: This compound has a similar structure but differs in the position of the nitrogen atoms. It may have different reactivity and biological activity.

    1,4,8-Triazaspiro[5.5]undecan-2-one: This compound has a different position of the carbonyl group, which can affect its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.

Biological Activity

1,4,8-Triazaspiro[5.5]undecan-5-one; dihydrochloride (CAS Number: 2460754-79-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C8_8H17_{17}Cl2_2N3_3O
  • Molecular Weight : 242.14 g/mol
  • Purity : Typically reported at 95% .

The biological activity of 1,4,8-triazaspiro compounds often involves inhibition of specific enzymes or pathways. For instance, compounds structurally related to 1,4,8-triazaspiro[5.5]undecan-5-one have been shown to inhibit dihydrofolate reductase (DHFR), a target in the treatment of tuberculosis (TB). This inhibition disrupts folate metabolism in Mycobacterium tuberculosis, leading to bacterial cell death .

Antimycobacterial Activity

Recent studies have highlighted the potential of triazaspiro compounds as selective inhibitors against Mycobacterium tuberculosis. For example:

  • Compound 20b and 20c : These derivatives demonstrated significant antimycobacterial activity with minimum inhibitory concentrations (MIC) of 0.01 μM and 0.025 μM against M. tuberculosis H37Rv. They exhibited low cytotoxicity and hemolytic activity, suggesting a favorable safety profile .

Anticancer Potential

Research into related triazaspiro compounds has also indicated potential anticancer properties:

  • METTL3 Inhibition : Derivatives of triazaspiro compounds have been identified as potent inhibitors of METTL3, an RNA methyltransferase implicated in various cancers. The most potent derivative showed an IC50 value of 0.005 μM in assays designed to evaluate its effectiveness against METTL3 .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A study focused on the design and synthesis of triazaspiro compounds revealed their ability to inhibit DHFR effectively. The research emphasized the need for new anti-TB agents due to rising drug resistance .
  • METTL3 Inhibition Study :
    • Another study explored the structure-activity relationship (SAR) of triazaspiro derivatives targeting METTL3. The researchers used X-ray crystallography to elucidate binding interactions and optimize potency while maintaining favorable pharmacokinetic properties .

Summary Table of Biological Activities

Activity Target/Pathogen Efficacy (MIC/IC50) Comments
AntimycobacterialMycobacterium tuberculosisMIC 0.01 - 0.025 μMLow cytotoxicity observed .
AnticancerMETTL3IC50 = 0.005 μMPotent inhibitor with favorable ADME .

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